molecular formula C11H18ClF3N2O2 B15061389 2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride

2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride

Cat. No.: B15061389
M. Wt: 302.72 g/mol
InChI Key: XLHHSVYGJDGMII-OULXEKPRSA-N
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Description

2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride is a chemical compound with a complex structure that includes trifluoromethyl groups, a piperidine ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 2,2,2-trifluoroacetamide with a piperidine derivative under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine and oxolane rings contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride is unique due to its combination of trifluoromethyl groups, piperidine ring, and oxolane ring. This unique structure imparts specific chemical properties, such as increased stability and enhanced binding affinity, making it valuable in various research applications .

Properties

Molecular Formula

C11H18ClF3N2O2

Molecular Weight

302.72 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride

InChI

InChI=1S/C11H17F3N2O2.ClH/c12-11(13,14)10(17)16-8-3-6-18-9(8)7-1-4-15-5-2-7;/h7-9,15H,1-6H2,(H,16,17);1H/t8-,9+;/m0./s1

InChI Key

XLHHSVYGJDGMII-OULXEKPRSA-N

Isomeric SMILES

C1CO[C@@H]([C@H]1NC(=O)C(F)(F)F)C2CCNCC2.Cl

Canonical SMILES

C1CNCCC1C2C(CCO2)NC(=O)C(F)(F)F.Cl

Origin of Product

United States

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